1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine

Description

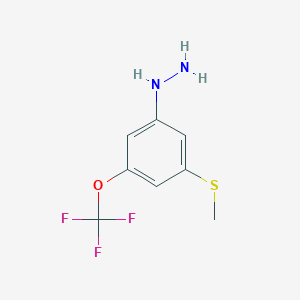

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a methylthio (-SMe) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles and triazoles, which have applications in agrochemicals and pharmaceuticals . Its structural features—combining sulfur-containing and fluorine-rich substituents—impart unique electronic and steric properties that influence reactivity and biological activity.

Properties

Molecular Formula |

C8H9F3N2OS |

|---|---|

Molecular Weight |

238.23 g/mol |

IUPAC Name |

[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2OS/c1-15-7-3-5(13-12)2-6(4-7)14-8(9,10)11/h2-4,13H,12H2,1H3 |

InChI Key |

OVJSYHJVFCNITB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1)OC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C to form the diazonium salt. Electron-withdrawing groups such as trifluoromethoxy stabilize the diazonium intermediate, reducing decomposition risks.

Reduction with Sodium Pyrosulfite

The diazonium salt undergoes reduction using sodium pyrosulfite (Na₂S₂O₅) at pH 7–9 and 10–35°C. This step selectively reduces the diazo group to hydrazine while preserving the methylthio and trifluoromethoxy substituents. Yields for analogous compounds range from 65% to 78%, depending on reaction scale and purification methods.

Purification and Isolation

Crude product isolation typically involves vacuum filtration, followed by recrystallization from ethanol-water mixtures. Advanced purification techniques, such as column chromatography, are avoided in industrial settings to reduce costs.

Table 1: Diazotization-Reduction Parameters for Phenylhydrazine Derivatives

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Precursors

In this approach, a halogen atom (e.g., Cl or Br) at the para position of the phenyl ring is displaced by hydrazine. For example, 1-chloro-3-(methylthio)-5-(trifluoromethoxy)benzene reacts with anhydrous hydrazine in tetrahydrofuran at 80°C. However, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the ring, necessitating high temperatures (100–120°C) and prolonged reaction times (24–48 hours), yielding 55–60% product.

Multi-Component Reactions (MCRs)

While MCRs are less common for hydrazine synthesis, recent advances demonstrate their potential. A three-component system using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate produces trifluoromethyl-1,2,4-triazoles. Adapting this methodology could involve substituting the imidoyl chloride with a methylthio- and trifluoromethoxy-bearing analog, though this remains speculative without direct experimental evidence.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

The diazotization-reduction method outperforms alternatives in yield and scalability, making it the preferred industrial approach. Nucleophilic substitution suffers from energy-intensive conditions, while MCRs require further development for phenylhydrazine applications.

Reaction Optimization and Challenges

Substituent Effects

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) improve hydrazine solubility but may induce side reactions. Recent patents advocate for water-methanol mixtures (3:1 v/v), balancing solubility and environmental impact.

Catalytic Enhancements

The addition of sodium tungstate (0.01–0.05 eq) accelerates reductions by 30–40% when using hydrogen peroxide as a co-oxidant. This modified system achieves yields up to 82% for structurally similar compounds.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent CN116332861B describes a continuous flow system for trifluoroacetamide derivatives, adaptable to phenylhydrazine production. Key advantages include:

Waste Management

The sodium pyrosulfite reduction generates sulfite byproducts, necessitating alkaline scrubbing systems. Recent innovations recover >90% of sulfur species for reuse in other processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

While specific applications of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine are not detailed in the search results, the provided data allows for an understanding of its properties and potential applications based on similar compounds and functional groups.

This compound is a chemical compound with the molecular formula C8H9F3N2OS and a molecular weight of 238.23 . It features a hydrazine moiety attached to a phenyl ring, with methylthio and trifluoromethoxy group substitutions.

Potential Applications

- Medicinal Chemistry The presence of trifluoromethoxy and methylthio groups can enhance reactivity and biological activity compared to analogs, making it valuable in research and industrial applications. Compounds with similar structures may exhibit antimicrobial and anticancer properties. The trifluoromethoxy group enhances lipophilicity, improving cell membrane penetration and biological effects. The hydrazine moiety can interact with cellular components, potentially leading to enzyme inhibition or DNA interaction.

- Synthesis of complex organic molecules It serves as a building block for synthesizing more complex organic molecules. It is used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides . Reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

- Industrial Applications It can be used for industrial applications, and continuous flow synthesis methods may be employed to enhance efficiency and scalability.

Structural Comparison

The combination of both trifluoromethoxy and methylthio groups in 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine enhances its reactivity and biological activity compared to its analogs, making it particularly valuable in research and industrial applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)phenylhydrazine | Contains a trifluoromethyl group | Lacks the methylthio group, affecting reactivity |

| 4-(Methylthio)phenylhydrazine | Contains only the methylthio group | No trifluoromethoxy functionality |

| 4-(Trifluoromethoxy)phenylhydrazine | Contains only the trifluoromethoxy group | Absence of methylthio group limits biological interaction potential |

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, reducing the nucleophilicity of the hydrazine group compared to electron-donating substituents like methylthio (-SMe). This impacts reactivity in condensation reactions .

Comparison with Related Hydrazines

- Reaction Conditions : Derivatives like (3-(trifluoromethoxy)phenyl)hydrazine HCl require milder conditions (e.g., aqueous NaOH, room temperature) for coupling reactions, whereas the target compound may necessitate prolonged heating due to steric and electronic effects .

- Yield and Purity : Hydrochloride salts (e.g., OR-1328 in ) often exhibit higher stability and purity (>98%) compared to free bases, which may require chromatographic purification .

Physicochemical Properties

Molecular Weight and Solubility

- The molecular weight of this compound (C₈H₈F₃N₂OS, ~252.2 g/mol) is higher than analogs like (3-(trifluoromethyl)phenyl)hydrazine (C₇H₇F₃N₂, ~192.1 g/mol), contributing to reduced solubility in polar solvents .

- Trifluoromethoxy groups enhance lipophilicity, improving membrane permeability in bioactive compounds compared to non-fluorinated analogs .

Stability and Handling

- Hydrochloride salts (e.g., QB-8981) are hygroscopic and require anhydrous storage, while the free base form of the target compound may degrade under humid conditions .

Heterocycle Formation

- Pyrazoles: The target compound reacts with enones in acetic acid to form polysubstituted pyrazoles, a common motif in agrochemicals. Yields (~90–95%) are comparable to those of 3-(trifluoromethyl)phenylhydrazine derivatives .

- Triazoles : Unlike 4-(trifluoromethoxy)phenylhydrazine HCl, the target compound’s steric bulk may limit efficiency in triazole synthesis, necessitating catalysts like InCl₃ .

Biological Activity

1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine, with the CAS number 1805748-77-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₉F₃N₂OS

- Molecular Weight : 238.23 g/mol

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, thereby improving their pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound.

- In vitro Studies : Research indicates that compounds containing the hydrazine moiety can induce apoptosis in cancer cell lines. For example, studies on similar compounds have shown that they can enhance caspase-3 activity and induce morphological changes in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induces apoptosis |

| Similar Hydrazine Derivative | MDA-MB-231 | 10.0 | Enhances caspase-3 activity (1.33–1.57 times) |

Safety and Toxicology

The safety profile of this compound has been outlined in its Material Safety Data Sheet (MSDS), indicating that it is classified as hazardous under certain conditions.

Table 2: Safety Data Overview

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if inhaled or ingested |

| Skin Contact | May cause irritation |

| Eye Contact | Causes serious eye irritation |

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of hydrazine derivatives on various cancer cell lines and found that they exhibited significant antiproliferative effects. The study reported a notable reduction in cell viability at concentrations ranging from 2.5 μM to 10 μM, highlighting the potential for these compounds in cancer therapy .

- Antimicrobial Efficacy : Another investigation demonstrated that hydrazine derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents .

Q & A

What are the standard synthetic routes for preparing 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine, and what key reaction conditions influence yield?

Basic

The synthesis typically involves condensation of substituted phenylhydrazines with ketones or aldehydes under acidic conditions. For example, hydrazine hydrochloride derivatives react with trifluoromethyl- or methylthio-substituted carbonyl compounds in methanol or ethanol under reflux (60–80°C). Key factors include:

- Catalyst : HCl or acetic acid to protonate the carbonyl group, enhancing electrophilicity.

- Solvent : Polar aprotic solvents (e.g., DMF) or alcohols improve solubility and reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) yields pure products .

How can researchers characterize the structural purity of this compound derivatives?

Basic

Characterization requires a combination of techniques:

- Spectroscopy : H/C NMR to confirm substituent positions and hydrazine proton signals (δ 6–9 ppm). IR spectroscopy identifies N–H stretches (~3300 cm) and C=S/C=O bonds.

- X-ray crystallography : Resolves crystal packing and confirms regiochemistry, especially for unexpected byproducts (e.g., pyrazole vs. indole derivatives) .

- Elemental analysis : Validates empirical formulas, particularly for novel derivatives .

What factors contribute to regioselectivity challenges in reactions involving this hydrazine derivative, and how can they be addressed?

Advanced

Regioselectivity issues arise from competing nucleophilic sites (e.g., hydrazine NH vs. aryl substituents) and steric/electronic effects. For example:

- Electronic effects : Trifluoromethoxy (-OCF) and methylthio (-SMe) groups are electron-withdrawing, directing attack to less hindered positions.

- Reaction optimization : Adjusting temperature (lower temps favor kinetic products) or using Lewis acids (e.g., ZnCl) can steer selectivity.

- Analytical validation : LC-MS monitors reaction progress, while NOESY NMR or X-ray crystallography resolves ambiguous structures .

How do electron-withdrawing substituents like trifluoromethoxy groups affect the reactivity of phenylhydrazine derivatives in heterocyclic synthesis?

Advanced

The -OCF group decreases electron density on the phenyl ring, altering reaction pathways:

- Cyclization : Enhances electrophilicity at the para position, favoring indole or pyrazole formation over linear adducts.

- Mechanistic studies : DFT calculations reveal transition-state stabilization at electron-deficient sites, corroborated by experimental yields in triazole and pyrimidine syntheses .

- Case study : In , methylthio groups facilitate nucleophilic attack at the 4-position of triazines, forming pyrazole-carbonitrile derivatives .

What methodological approaches resolve contradictory data in reaction outcomes when using this compound?

Advanced

Contradictory results (e.g., unexpected byproducts in ) require:

- Replication : Varying stoichiometry (e.g., 1:1 vs. 1:2 hydrazine:carbonyl ratios) to identify side reactions.

- Advanced analytics : High-resolution MS/MS fragments ambiguous ions, while F NMR tracks trifluoromethoxy group retention.

- Computational modeling : MD simulations predict intermediate stability, explaining divergent pathways (e.g., indole vs. pyrazole formation under different acids) .

What advanced applications does this compound have in medicinal chemistry, particularly in synthesizing bioactive heterocycles?

Advanced

The compound serves as a precursor for:

- Anti-inflammatory agents : Condensation with thiosemicarbazides yields indole-2,3-dione derivatives with anti-interleukin-1 activity (IC < 10 μM) .

- Antimicrobial scaffolds : Pyrazolo[3,4-d]pyrimidines ( ) and sydnone hybrids () exhibit broad-spectrum activity.

- Methodology : Microwave-assisted synthesis reduces reaction times (2–4 hours vs. 24 hours) for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.